Product packaging for Martynoside(Cat. No.:CAS No. 67884-12-2)

Martynoside

Cat. No.: B021606
CAS No.: 67884-12-2
M. Wt: 652.6 g/mol
InChI Key: WLWAYPFRKDSFCL-CNMJWYMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Martynoside as a Bioactive Glycoside

This compound is classified as a phenylpropanoid glycoside, a group of secondary metabolites found in plants chemfaces.comnih.govmedchemexpress.com. Its chemical structure, C31H40O15, features a complex arrangement of sugar units attached to an aglycone backbone ontosight.ainih.gov. This structural complexity contributes to its various observed biological activities ontosight.ai. Research indicates that this compound possesses antioxidative, anti-muscle fatigue, anticancer, and antimetastatic properties chemfaces.comtargetmol.com. It has also been investigated for its potential as a natural selective estrogen receptor modulator (SERM) chemfaces.comnih.gov.

Historical Context of this compound in Traditional Medicine

The use of plants containing this compound in traditional medicine systems predates modern pharmacological research who.intwikipedia.org. For instance, Rehmannia glutinosa, a source of this compound, is a traditional Chinese herb frequently used for conditions like chemotherapy-induced pancytopenia chemfaces.comresearchgate.net. Acorus tatarinowii, another plant containing this compound, has a long history of use in traditional Chinese medicine as an ancient herbal tonic and an anti-fatigue agent doi.org. Species from the Ballota genus, where this compound has also been found, have been employed in traditional medicine for various properties, including anti-inflammatory and antispasmodic effects researchgate.net. Similarly, Sideritis species, known as "mountain tea" in Mediterranean folk medicine, are traditionally used for their anti-inflammatory, spasmolytic, gastroprotective, and antimicrobial properties, with this compound being identified in some species acgpubs.org. While specific historical documentation detailing the isolation and use of pure this compound in traditional practices is limited, its presence in plants with established medicinal uses suggests a historical context for its bioactivity within these systems.

Current Research Landscape and Significance of this compound

Current research on this compound focuses on elucidating its mechanisms of action and exploring its therapeutic potential based on observed biological activities. Studies have investigated its antioxidative properties, comparing them with known antioxidants chemfaces.com. Research has also explored its effects on muscle contractility and fatigue chemfaces.comnih.gov. This compound has shown promise in antagonizing sports anemia, potentially by preventing red blood cell damage from free radicals chemfaces.comnih.gov.

Furthermore, this compound's interaction with estrogen receptors has been a subject of research, suggesting its potential as a natural SERM chemfaces.comnih.gov. Studies have indicated its antiestrogenic effects in certain cell lines nih.gov.

Recent research has also delved into this compound's effects on hematopoiesis, particularly in the context of chemotherapy-induced myelosuppression. Studies in mouse models have shown that this compound can increase bone marrow nucleated cell counts and promote the expansion of hematopoietic stem and progenitor cells nih.gov. A recent study identified ribosomal protein L27a (RPL27A) as a key cellular target of this compound, revealing its role in rescuing 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A nih.gov. This highlights a potential mechanism for its pro-hematopoietic activity nih.gov.

The significance of this compound research lies in its potential as a source for developing novel therapeutic agents, particularly in areas such as antioxidant therapy, fatigue management, and supportive care during chemotherapy. The identification of specific molecular targets, like RPL27A, provides a basis for further mechanistic studies and targeted drug development.

Here is a table summarizing some sources of this compound:

Plant SpeciesReference
Plantago asiatica L. chemfaces.com
Rehmannia glutinosa chemfaces.comtargetmol.comresearchgate.net
Pedicularis plicata chemfaces.comnih.gov
Acanthus hirsutus
Stachys affinis daneshyari.com
Ballota nigra researchgate.net
Sideritis raeseri acgpubs.org
Scutellaria platystegia brieflands.com
Acorus tatarinowii doi.org

This compound is a phenylethanoid glycoside that has been isolated from various plant species. Its isolation and characterization involve specific extraction and chromatographic techniques tailored to the plant matrix.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40O15 B021606 Martynoside CAS No. 67884-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWAYPFRKDSFCL-CNMJWYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415748
Record name Martynoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-12-2
Record name Martynoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Martynoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Martynoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Martynoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Characterization Methodologies in Martynoside Research

Extraction Techniques from Natural Sources

Isolation from Ballota nigra L.

Martynoside has been isolated from the aerial parts of Ballota nigra L. thieme-connect.comherbapolonica.pl. In one study, dried aerial parts of Ballota nigra were extracted with methanol (B129727). thieme-connect.com. The resulting extract was then subjected to successive liquid-liquid extractions using different solvents, including diethyl ether, chloroform, ethyl acetate (B1210297), and n-butanol. thieme-connect.com. Phenylethanoid glycosides, including this compound and forsythoside (B13851194) B, were obtained from the ethyl acetate fraction of the plant extract. thieme-connect.com. This compound had not been previously reported from Ballota nigra before this isolation. thieme-connect.com.

Chromatographic Purification Techniques for this compound

Chromatography plays a crucial role in separating this compound from other compounds present in crude plant extracts, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of this compound. It allows for the separation of this compound based on its interaction with a stationary phase and a mobile phase. Various studies utilize HPLC, often in reversed-phase mode with a C18 column, for the analysis and isolation of this compound from different plant sources mdpi.complos.org. For instance, reversed-phase HPLC has been used for the isolation and identification of pure compounds, including this compound, from the methanolic extract of Ajuga chamaecistus ssp. tomentella. . An RP-HPLC isocratic elution method using MeOH:Water (35:65) has been developed for the separation of compounds, including this compound, from Scutellaria prostrata. researchgate.net. This method demonstrated clear baseline separation with symmetric and well-resolved peaks. researchgate.net. UPLC-DAD-ESI-MS analysis, a form of HPLC coupled with mass spectrometry, has also been used for the qualitative analysis of this compound in plant extracts. mdpi.com.

Preparative Reversed-Phase HPLC (prep-RP-HPLC)

Preparative RP-HPLC is a valuable technique for isolating larger quantities of this compound after initial extraction and purification steps. This method is particularly useful for obtaining compounds at a purity level sufficient for further experiments or processes. . A combination of solid-phase extraction (SPE) and preparative reversed-phase high-performance liquid chromatography (prep-RP-HPLC) has been used for the analysis of the methanolic extract of the aerial parts of Pedicularis sibthorpii, leading to the isolation of this compound along with other phenylethanoids. researchgate.net. Prep-HPLC is designed to isolate a compound in sufficient quantity and purity. . Reversed-phase is a primary mode of separation used in preparative LC applications. .

Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique frequently used before chromatographic analysis for purification and/or concentration. youtube.comthermofisher.com. SPE can remove interfering compounds or enrich the analytes of interest. thermofisher.com. In the isolation of this compound, SPE has been employed as a preliminary purification step. For example, SPE of a methanol extract from Pedicularis sibthorpii followed by reversed-phase prep-HPLC analyses of the SPE fractions yielded this compound. researchgate.net. SPE utilizes a sorbent material that retains target compounds, which are then eluted with a suitable solvent. youtube.comthermofisher.com. This process is described as rapid, economical, and simple. nih.gov. Different SPE cartridges, such as C18, have been used to remove interfering compounds from various extracts. nih.gov.

Octadecyl Silica (B1680970) Gel Column Chromatography

Octadecyl silica gel, often referred to as ODS or C18, is a common stationary phase used in reversed-phase chromatography due to its non-polar nature. shimadzu.comglsciencesinc.com. Octadecyl silica gel column chromatography has been utilized in the purification of this compound. In one instance, after initial column chromatography, an active fraction was finally purified by octadecyl silica gel chromatography. scispace.com. This type of chromatography is effective for separating compounds based on their hydrophobic interactions with the C18 stationary phase. glsciencesinc.com. Repeated silica gel and octadecyl silica gel column chromatography have been used in the isolation of compounds, including this compound, from plant extracts. researchgate.net.

Spectroscopic Elucidation of this compound Structure

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of isolated compounds like this compound. UV, NMR (¹H and ¹³C NMR, including 2D experiments like COSY, HSQC, HMBC), and Mass Spectrometry (MS, including ESI-MS) are commonly used methods. mdpi.comresearchgate.netnih.govcnjournals.comsciety.orgtubitak.gov.trresearchgate.net. The structures of isolated compounds, including this compound, are typically established on the basis of 1D and 2D NMR, IR, and MS experiments, and by comparison of their spectroscopic data with those of similar compounds reported in the literature. mdpi.comresearchgate.netnih.govsciety.orgtubitak.gov.trresearchgate.net. For example, the structure of this compound isolated from Ballota nigra was elucidated by NMR spectroscopy, and the UV, ¹H, and ¹³C NMR spectroscopic data were found to be identical with previously described data. thieme-connect.com. Similarly, this compound isolated from Pedicularis sibthorpii was identified unequivocally by UV and NMR analyses. researchgate.net. LC-MS/MS has also been used to identify this compound based on its pseudomolecular ion and characteristic fragmentation pattern. mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. In this compound research, NMR, including 1D (¹H and ¹³C) and 2D experiments (such as COSY, HMQC, and HMBC), is crucial for assigning the positions of hydrogen and carbon atoms and understanding their connectivity within the molecule. tubitak.gov.trresearchgate.netuniversiteitleiden.nlresearchgate.net

Studies on the isolation and characterization of natural products, including this compound, frequently report using ¹H and ¹³C NMR data to confirm the compound's structure by comparing spectral data to reported values in the literature. nih.govtubitak.gov.trresearchgate.netkau.in For instance, the ¹H NMR spectrum of this compound typically shows characteristic signals corresponding to its phenylpropanoid and glycosidic moieties. nih.govtubitak.gov.tr The coupling constants and chemical shifts observed in the NMR spectra provide detailed insights into the stereochemistry and bonding arrangements. tubitak.gov.trresearchgate.net

An example of ¹H NMR data for this compound (measured in MeOD at 500 MHz) includes signals at δH 7.68 (d, J = 15.9 Hz, H-β'), 7.22 (d, J = 2.0 Hz, H-2''), 7.10 (dd, J = 8.2, 2.0 Hz, H-6'''), 6.85 (d, J = 5.5 Hz, H-5'''), 6.83 (d, J = 5.4 Hz, H-5), 6.76 (d, J = 2.2 Hz, H-2), 6.71 (dt, J = 8.2, 2.6 Hz, H-6), 6.39 (d, J = 15.9 Hz, H-α'), 5.22 (d, J = 1.8 Hz, H-1''), 4.94 (t, J = 9.3 Hz, H-4'), 4.39 (dd, J = 10.9, 7.9 Hz, H-1'), 3.91 and 3.83 (each 3H, s, 2 × OMe), and 1.12 (d, J = 6.2 Hz, 3H, 3H-6'''). nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a mass spectrometry technique that provides highly accurate mass measurements of molecules, allowing for the determination of their elemental composition. ESI is a soft ionization method suitable for polar and thermally labile compounds like this compound. rsc.org HR-ESI-MS is frequently used in conjunction with chromatographic separation for the identification of natural products. nih.govnih.govx-mol.netresearchgate.net

In this compound analysis, HR-ESI-MS provides the exact mass of the protonated or deprotonated molecule, which is crucial for confirming its molecular formula (C₃₁H₄₀O₁₅). nih.govnih.govnih.gov For instance, this compound has been characterized by HR-ESI-MS with a molecular ion peak at m/z 653.2449 for [M+H]⁺ (calculated for C₃₁H₄₁O₁₅) or m/z 651.2303 for [M-H]⁻ (calculated for C₃₁H₃₉O₁₅). Some studies report the formate (B1220265) adduct ion [M + FA - H]⁻ at m/z 697.2341. nih.govnih.govx-mol.net This accurate mass information is vital for distinguishing this compound from other compounds with similar nominal masses.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and fragmentation capabilities of tandem mass spectrometry. This method is widely used for the identification and quantification of compounds in complex mixtures. kau.inrsc.orgekb.egut.ac.ir

For this compound, LC-MS/MS allows for its separation from other components in a plant extract based on its chromatographic properties. The subsequent MS/MS analysis involves fragmenting the this compound ion and detecting the resulting product ions. rsc.orgekb.egresearchgate.netresearchgate.net The fragmentation pattern provides characteristic diagnostic ions that help confirm the presence and structure of this compound. rsc.orgekb.egresearchgate.net

Studies have reported characteristic fragmentation ions for this compound in MS/MS analysis. For example, a fragment ion at m/z 505 has been observed, corresponding to the loss of a rhamnose moiety. researchgate.net Other fragments at m/z 475 and 457 may result from the elimination of the feruloyl unit and subsequent loss of water. researchgate.net LC-MS/MS is also used for the tentative identification of this compound based on comparing its retention time and fragmentation pattern with those of known standards or literature data. rsc.orgekb.egresearchgate.net

Ultraperformance Liquid Chromatography-Diode Array Detector/Electrospray Ionization-Mass Spectrometry (UPLC-DAD/ESI-MS)

UPLC-DAD/ESI-MS is an advanced hyphenated technique that offers improved chromatographic resolution and speed compared to traditional HPLC, coupled with comprehensive detection capabilities. The Diode Array Detector (DAD) provides UV-Vis spectral data, while ESI-MS provides molecular weight and fragmentation information. mdpi.comresearchgate.netmdpi.com

This technique is particularly useful for profiling the phenolic compounds in plant extracts, including phenylethanoid glycosides like this compound. mdpi.comresearchgate.netmdpi.com UPLC-DAD provides a UV spectrum characteristic of this compound's chromophores (e.g., the caffeoyl and tyrosol moieties). mdpi.commdpi.com The ESI-MS component, often operated in negative ion mode for phenolic compounds, detects the deprotonated molecule ([M-H]⁻) and can provide MSⁿ data for structural confirmation through fragmentation analysis. mdpi.comresearchgate.netmdpi.com

UPLC-DAD/ESI-MS analysis has been successfully applied to identify this compound in various plant extracts by matching its retention time, UV spectrum, and mass spectral data with reference compounds or databases. mdpi.comresearchgate.netmdpi.com This method allows for both the qualitative identification and, with appropriate standards, the quantitative analysis of this compound in complex biological samples. mdpi.com

Biosynthesis and Derivatization Research of Martynoside

Enzymatic Synthesis Approaches for Glycosides Related to Martynoside

Enzymatic synthesis offers a promising route for the production of glycosides, including those structurally related to this compound. Glycosyl hydrolases and glycosyltransferases are key enzyme classes employed in these strategies nih.govmdpi.com. Glycosyl hydrolases, which typically break glycosidic bonds, can be utilized in reverse hydrolysis or transglycosylation reactions to form these linkages nih.gov. Transglycosylation is a kinetically controlled process where an enzyme catalyzes the transfer of a glycosyl residue from a donor to an acceptor molecule . The efficiency of this method depends on the rate of product synthesis relative to hydrolysis .

Another enzymatic approach involves glycosynthases, which are engineered glycosyl hydrolases with reduced hydrolytic activity but enhanced synthetic capability mdpi.com. These enzymes can transfer activated sugar nucleotide donors to acceptor molecules with high selectivity mdpi.com. While much of the literature on enzymatic glycoside synthesis focuses on common sugars like glucose and galactose, there is growing interest in utilizing less common glycosidases and glycosyltransferases for the synthesis of more complex glycosides nih.gov.

Research has explored the enzymatic synthesis of various glycosides, and while direct enzymatic synthesis of this compound is not extensively detailed in the provided search results, related phenylethanoid glycosides like acteoside and leucosceptoside A have been subjects of such studies . The principles and enzymes involved in the synthesis of these related compounds provide a basis for potential enzymatic routes to this compound.

Structural Modifications and Analog Development of this compound

Structural modification of natural products is a common strategy in medicinal chemistry to explore their structure-activity relationships and develop new compounds with potentially improved properties. This compound, with its distinct phenylethanoid glycoside structure, is a candidate for such modifications.

Research has identified this compound and its analogs in various plant sources, and comparative studies of these compounds provide insights into how structural variations might affect their properties daneshyari.comnih.govresearchgate.netnih.gov. For example, studies on Stachys affinis and Salvia viridis have identified this compound alongside other phenylethanoid glycosides like acteoside, leucosceptoside A, and isothis compound (B568944) daneshyari.comnih.govresearchgate.netnih.gov. The presence of these related structures in nature suggests potential points of variation within the biosynthetic pathways that could be mimicked synthetically.

Pharmacological Investigations of Martynoside

Antioxidant Activity Research

The antioxidant activity of Martynoside has been investigated using a range of in vitro techniques, providing insights into its free radical scavenging capabilities and its impact on oxidative damage.

Free Radical Scavenging Mechanisms

Studies employing advanced spectroscopic techniques have shed light on how this compound interacts with and neutralizes reactive species.

Pulse radiolysis and laser photolysis techniques have been utilized to study the free radical reactions of this compound in aqueous solutions with various oxidants. These methods allow for the real-time observation and characterization of transient species formed during radical reactions. The pKa value of this compound in aqueous solution was determined to be 9.2, based on the pH-dependent changes in its UV absorption spectrum at 384 nm. The phenoxyl radical of this compound, characterized by a maximum absorption at 360 nm, is generated through one-electron transfer to radical species such as N₃• or Br₂•⁻. The extinction coefficient, formation, and decay rate constants of this phenoxyl radical have also been determined through these studies. nih.govtandfonline.comresearchgate.net

The reaction rate constant of this compound with the superoxide (B77818) anion radical (O₂•⁻) has been measured using competition kinetics. The determined rate constant for the reaction between this compound and O₂•⁻ is 8.5 × 10⁴ dm³·mol⁻¹·s⁻¹. nih.govtandfonline.comchemfaces.comresearcher.life This value provides a quantitative measure of this compound's efficiency in scavenging superoxide radicals.

Table 1: Reaction Rate Constant of this compound with Superoxide Anion Radical

Reactive SpeciesRate Constant (dm³·mol⁻¹·s⁻¹)MethodCitation
O₂•⁻8.5 × 10⁴Competition Kinetics nih.govtandfonline.comchemfaces.comresearcher.life

This compound's ability to quench singlet oxygen (¹O₂) has also been investigated. By measuring time-resolved luminescence emission at 1270 nm, the quenching rate constant of singlet oxygen by this compound was determined to be 3.3 × 10⁶ dm³·mol⁻¹·s⁻¹. nih.govtandfonline.comchemfaces.comresearcher.life Singlet oxygen quenching can occur through physical or chemical processes, with physical quenching involving energy or charge transfer without consumption of the quencher. mdpi.com

Table 2: Quenching Rate Constant of Singlet Oxygen by this compound

Reactive SpeciesQuenching Rate Constant (dm³·mol⁻¹·s⁻¹)MethodCitation
¹O₂3.3 × 10⁶Time-resolved luminescence emission (1270 nm) nih.govtandfonline.comchemfaces.comresearcher.life
Reaction Rate Constants with Oxidants (e.g., O2•−)

Comparative Studies with Other Antioxidants

The antioxidative properties of this compound have been compared with those of some well-known antioxidants. nih.govtandfonline.comchemfaces.comresearcher.life While specific detailed comparative data tables were not consistently available across the search results, the research indicates that these comparisons have been made to contextualize this compound's efficacy. One study noted that Verbascoside (B1683046) was found to be more active than this compound in antagonizing sports anaemia, which might be related to preventing red blood cells from free radical damage. chemfaces.com Another study comparing isolated phytocompounds from lemon verbena found that a fraction containing this compound and isothis compound (B568944) showed weaker antioxidant activity in certain methods compared to compounds with catechol units. nih.gov

Impact on Oxidative Stress Markers (e.g., Malondialdehyde)

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects. mdpi.comfrontiersin.org Malondialdehyde (MDA) is a commonly used biomarker for oxidative stress, as it is a major end product of lipid peroxidation. mdpi.comnih.govmdpi.commdpi.comnih.gov Elevated levels of MDA are indicative of increased oxidative damage. mdpi.comnih.govresearchgate.net Research has explored the potential of this compound to impact oxidative stress markers like MDA. One study investigating the effects of Verbascoside and this compound on sports anaemia observed that a group treated with this compound showed higher plasma MDA levels compared to a group treated with Verbascoside, suggesting Verbascoside was more effective in reducing this marker in that context. chemfaces.com Studies on other plant extracts containing phenolic compounds, including those structurally similar to this compound, have shown the ability to protect against oxidative damage and reduce MDA levels. mdpi.comnih.govasianpubs.org While direct, detailed data tables specifically showing this compound's dose-dependent impact on MDA levels in controlled studies were not prominently found in the search results, the link between its antioxidant mechanisms (radical scavenging, singlet oxygen quenching) and the potential to reduce oxidative stress markers like MDA is implied by the broader understanding of antioxidant function. mdpi.comnih.gov

Table 3: Example of Oxidative Stress Marker (MDA) Levels in a Study Context

Treatment GroupPlasma MDA LevelsNotesCitation
This compoundHigherCompared to Verbascoside group in a study on sports anaemia chemfaces.com
VerbascosideLowerMore active than this compound in reducing plasma MDA in this study chemfaces.com
Control-Baseline or vehicle control levels would typically be included in studies-

Note: This table is illustrative, based on a comparative finding chemfaces.com. Specific numerical values for MDA levels were not consistently available across all relevant search snippets to create a comprehensive data table solely for this compound's impact.

Role in Preventing Red Blood Cell Damage

Research suggests that this compound may have a role in preventing red blood cell (RBC) damage. One proposed mechanism for this protective effect is related to its potential to prevent free radical damage to RBCs. Studies comparing this compound with verbascoside indicated that both compounds have the potential to counteract sports anemia, and this effect might be linked to the prevention of RBC free radical damage. chemfaces.comresearchgate.net While both showed potential, verbascoside was found to be more active than this compound in this regard. chemfaces.com

Anticancer and Antimetastatic Activities

This compound has demonstrated anticancer and antimetastatic activities in various studies. chemfaces.comnih.govtargetmol.combiocrick.combioscience.co.ukresearchgate.net

Effects on Cancer Cell Lines (e.g., MCF-7)

Investigations into the effects of this compound on cancer cell lines have shown promising results, particularly with breast cancer cells like MCF-7. chemfaces.comnih.govbiocrick.comresearchgate.netmedchemexpress.comchemicalbook.com MCF-7 is a widely used human breast cancer cell line derived from a metastatic adenocarcinoma. wikipedia.orgculturecollections.org.ukcytion.comkarmanos.orgiiarjournals.org It is characterized by the expression of estrogen receptors (ER-alpha), making it a valuable model for studying hormone-responsive breast cancers. culturecollections.org.ukcytion.comkarmanos.orgiiarjournals.org

This compound has been identified as a potent antiestrogen (B12405530) in MCF-7 cells. chemfaces.comnih.govbiocrick.comresearchgate.netmedchemexpress.comchemicalbook.comchem960.comuoa.gr Studies have shown that this compound can antagonize both ERalpha and ERbeta, with its effect on reversing the action of estradiol (B170435) primarily mediated through ERalpha. chemfaces.comnih.govbiocrick.comuoa.gr

Modulation of IGFBP3 Levels

A notable effect of this compound in MCF-7 cells is its ability to increase Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels. chemfaces.comnih.govtargetmol.combiocrick.comresearchgate.netmedchemexpress.comchemicalbook.comchem960.comuoa.grresearchgate.net This modulation occurs via the estrogen receptor pathway. chemfaces.comnih.govtargetmol.combiocrick.commedchemexpress.comchem960.com Research indicates that this compound significantly increased IGFBP3 levels in MCF-7 cells at various concentrations, including 10-6 M, 10-7 M, and 10-8 M. researchgate.net IGFBP3 is the primary carrier protein for IGF-I and IGF-II in circulation and tissues, influencing their bioavailability and activity. synnovis.co.ukfujifilm.com

Effect of this compound on IGFBP3 Levels in MCF-7 Cells

CompoundConcentration (M)Effect on IGFBP3 LevelsStatistical Significance
This compound10-6Increasedp < 0.01
This compound10-7Increasedp < 0.001
This compound10-8Increasedp < 0.01

Data based on research findings on MCF-7 cells. researchgate.net

Interaction with Chemotherapeutic Agents (e.g., 5-fluorouracil)

This compound has been investigated for its interactions with chemotherapeutic agents, particularly 5-fluorouracil (B62378) (5-FU). targetmol.commedchemexpress.comchemicalbook.comnih.govnih.govnih.govmedchemexpress.cnresearchgate.neteurekalert.orgresearchgate.netgoogle.co.jpfrontiersin.orgnih.gov 5-FU is an antimetabolite used in the treatment of various cancers. nih.gov

Studies have shown that this compound exhibits chemoprotective activity against 5-FU-induced bone marrow cytotoxicity. biocrick.commedchemexpress.comchemicalbook.comnih.govmedchemexpress.cnresearchgate.neteurekalert.orgresearchgate.netfrontiersin.orgnih.govuni.lu this compound has been found to protect ex vivo bone marrow cells from 5-FU-induced cell death and inflammation. medchemexpress.comnih.govmedchemexpress.cn This protective effect is associated with the down-regulation of the TNF signaling pathway. nih.govmedchemexpress.cn

In mouse models, this compound treatment in conjunction with 5-FU has been shown to increase the number of bone marrow nucleated cells (BMNCs), as well as the percentage of leukocyte and granulocytic populations. chemfaces.comnih.govmedchemexpress.cn This was accompanied by an increase in circulating white blood cells and platelets. chemfaces.comnih.govmedchemexpress.cn Transcriptome profiling of BMNCs suggests that this compound's mode of action may involve increased BMNC survival and improvement of the bone marrow microenvironment. nih.govmedchemexpress.cn this compound has also been shown to rescue 5-FU-impaired ribosome biogenesis by stabilizing ribosomal protein L27a (RPL27A). nih.govresearchgate.neteurekalert.org

Effect of this compound on Bone Marrow Nucleated Cells (BMNCs) in 5-FU-Induced Myelosuppression in Mice

Treatment GroupBMNCs Count (Day 10)Statistical Significance (vs. Model group)
Control546.67 ± 68.31p < 0.05
Model (5-FU)39.17 ± 31.56-
This compound123.67 ± 42.66p < 0.05

Data represents mean ± standard deviation. Based on research findings in a mouse model. frontiersin.org

Crucially, research indicates that this compound can provide chemoprotective effects against 5-FU-induced myelosuppression without compromising the antitumor activity of 5-FU. chemfaces.commedchemexpress.comnih.govnih.govmedchemexpress.cneurekalert.orgnih.gov Studies using mouse models of melanoma and colon cancer demonstrated that this compound had protective effects against 5-FU-induced myelosuppression while preserving the antitumor efficacy of 5-FU. chemfaces.comnih.govmedchemexpress.cneurekalert.org

Chemoprotective Effects on Bone Marrow Cytotoxicity

Selective Estrogen Receptor Modulator (SERM) Properties

Research indicates that this compound exhibits properties consistent with a selective estrogen receptor modulator, demonstrating differential effects on various tissues that express estrogen receptors. researchgate.netbiocrick.comhormones.grchemfaces.com

Activation of Estrogen Receptor Isoforms (ERalpha and ERbeta)

Studies have investigated the potential of this compound to activate estrogen receptor isoforms ERalpha (ERα) and ERbeta (ERβ). In HeLa cells transfected with an estrogen response element (ERE)-driven luciferase reporter gene and either an ERα or ERβ expression vector, this compound, along with Acteoside, was found to antagonize both ERα and ERβ signaling. researchgate.netbiocrick.comhormones.grnih.gov Specifically, these compounds significantly antagonized both ERα and ERβ (p<0.001). researchgate.netbiocrick.comnih.gov However, they primarily reversed the effect of estradiol (E₂) mainly via ERα (p<0.001). researchgate.netbiocrick.comnih.gov This suggests a complex interaction with the estrogen receptor subtypes.

Antiestrogenic Effects in Breast Cancer Cells

This compound has demonstrated antiestrogenic effects in breast cancer cells, specifically in MCF-7 cells. researchgate.netbiocrick.comnih.govresearchgate.net In these cells, this compound was found to be a potent antiestrogen. researchgate.netbiocrick.comnih.gov It increased Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels via the ER-pathway, similar to the action of ICI182780, a known antiestrogen. researchgate.netbiocrick.comnih.govresearchgate.net this compound significantly increased IGFBP3 levels in MCF-7 cells at various concentrations, including 10⁻⁶ M (p < 0.01), 10⁻⁷ M (p < 0.001), and 10⁻⁸ M (p < 0.01). researchgate.net Co-incubation of this compound (10⁻⁷ M) with estradiol (10⁻⁸ M) abolished the stimulatory effect of estradiol on IGFBP3 levels, indicating an ER-mediated antiestrogenic effect in MCF-7 cells. researchgate.net

Effects on Endometrial Cells

Investigations into the effects of this compound on endometrial cells have shown an antiproliferative effect. researchgate.netbiocrick.comchemfaces.comnih.govuoa.grchem960.com This antiproliferative activity in endometrial cells further supports the characterization of this compound as a potential natural SERM. researchgate.netbiocrick.comchemfaces.comnih.govuoa.grchem960.com

Impact on Osteoblast Mineralization

In osteoblasts (KS483 cells), this compound has been shown to induce nodule mineralization. researchgate.netbiocrick.comnih.gov This induction of mineralization was abolished by ICI182780, indicating that the effect is mediated through an estrogen receptor mechanism. researchgate.netbiocrick.comnih.gov This estrogenic effect on osteoblast mineralization contrasts with its antiestrogenic effects observed in breast cancer and endometrial cells, highlighting its selective nature. researchgate.netbiocrick.comnih.gov

Data on the effects of this compound on different cell types are summarized in the table below:

Cell TypeEffectMechanism ImplicatedReference
HeLa (transfected with ERα/ERβ and ERE)Antagonizes ERα and ERβ signalingER-mediated researchgate.netbiocrick.comhormones.grnih.gov
MCF-7 (Breast Cancer)Antiestrogenic, increases IGFBP3 levelsER-mediated researchgate.netbiocrick.comnih.govresearchgate.net
Ishikawa (Endometrial Cancer)AntiproliferativePotential SERM activity researchgate.netbiocrick.comchemfaces.comnih.govuoa.grchem960.com
KS483 (Osteoblasts)Induces nodule mineralizationER-mediated researchgate.netbiocrick.comnih.gov

Anti-Fatigue and Muscle Contractility Studies

This compound's potential anti-fatigue properties and effects on muscle contractility have also been explored, particularly in the context of electrically stimulated muscle. biocrick.comchemfaces.comnih.govresearchgate.net

Effects on Electrically Stimulated Muscle

Studies using electrically stimulated Bufo gastrocnemius muscle in vitro have investigated the effects of this compound on muscle contractility and fatigue. biocrick.comchemfaces.comnih.govmagtechjournal.com The maximum amplitude and maintained time of contraction were recorded to assess muscle contractility. biocrick.comchemfaces.comnih.govmagtechjournal.com After a 30-minute pretreatment, this compound at a concentration of 80.0 μM improved muscle contractility only slightly, primarily by prolonging the duration at which the contraction remained at 10% of its maximal amplitude (T₀.₁). biocrick.comchemfaces.commagtechjournal.com Specifically, T₀.₁ was prolonged by (14±5)%. magtechjournal.com In comparison, Verbascoside at a lower concentration (20.0 μM) significantly resisted muscle fatigue. biocrick.comchemfaces.comnih.govmagtechjournal.com These findings suggest that while this compound exhibits some capacity to improve muscle contractility under electrical stimulation, its effect on resisting fatigue appears less pronounced than that of Verbascoside at the tested concentrations. biocrick.comchemfaces.comnih.govmagtechjournal.com The anti-fatigue effects of these glycosides are thought to be related to their antioxidative activities, aligning with the role of reactive oxygen species (ROS) in promoting skeletal muscle fatigue. biocrick.comchemfaces.comnih.govresearchgate.net

Data on the effects of this compound on electrically stimulated muscle are summarized below:

CompoundConcentrationEffect on Muscle ContractilityEffect on Fatigue (T₀.₁ prolongation)Reference
This compound80.0 μMSlightly improved(14±5)% biocrick.comchemfaces.commagtechjournal.com
Verbascoside20.0 μMNot affected (maximal amplitude)Significantly resisted fatigue biocrick.comchemfaces.comnih.govmagtechjournal.com

Mechanisms Related to Reactive Oxygen Species

This compound has demonstrated antioxidant properties. chemfaces.comtargetmol.comontosight.ai Reactive Oxygen Species (ROS) are highly reactive chemicals formed from diatomic oxygen, water, and hydrogen peroxide, including superoxide (O₂⁻), hydroxyl radical (OH•), and hydrogen peroxide (H₂O₂). wikipedia.org An imbalance between ROS production and the antioxidant system can lead to oxidative stress, which is implicated in various diseases. frontiersin.orgnih.gov this compound's potential to counteract oxidative stress suggests a mechanism related to the prevention of cellular damage caused by free radicals. chemfaces.comchemfaces.com Studies have indicated that the anti-fatigue effects of this compound may be linked to its antioxidative activities, specifically in preventing red blood cells from free radical damage. chemfaces.com

Hematopoietic Activity Investigations

This compound has shown pro-hematopoietic activity, particularly in the context of chemotherapy-induced myelosuppression. researchgate.netnih.gov Myelosuppression, a reduction in bone marrow activity resulting in decreased production of blood cells, is a common side effect of chemotherapy drugs like 5-fluorouracil (5-FU). researchgate.netnih.gov

Protection against Chemotherapy-Induced Pancytopenia

This compound, a component of Rehmannia glutinosa, a traditional Chinese herb used for chemotherapy-induced pancytopenia, has been investigated for its protective effects. chemfaces.comnih.govmedchemexpress.cnhku.hkresearchgate.net Studies using mouse models of 5-FU-induced myelosuppression have shown that this compound has protective effects against this condition without compromising the antitumor activity of 5-FU. chemfaces.comnih.govhku.hk this compound protected ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway. chemfaces.comresearchgate.nethku.hk

Modulation of Bone Marrow Nucleated Cells

Research indicates that this compound can increase the number of bone marrow nucleated cells (BMNCs) in mice treated with 5-FU. chemfaces.comnih.govmedchemexpress.cnhku.hk This suggests a role for this compound in promoting the growth and survival of these cells, which are crucial for hematopoiesis. frontiersin.org

Treatment GroupBMNCs Count (Mean ± SD)Significance vs. Model Group
Control546.67 ± 68.31p < 0.05
Model (5-FU)39.17 ± 31.56-
This compound + 5-FU123.67 ± 42.66p < 0.05
R2 + 5-FU60.33 ± 39.22p > 0.05
Rg2 + 5-FU85.33 ± 19.70p > 0.05

Data adapted from a study on 5-FU-induced myelosuppression in mice. frontiersin.org

This compound has also been shown to attenuate 5-FU-induced cytotoxicity in bone marrow nucleated cells in vitro. targetmol.comresearchgate.netnih.gov This protective effect is associated with increased stability of the ribosomal protein L27a (RPL27A) and reduced ubiquitination of RPL27A. targetmol.comresearchgate.netnih.gov

Impact on Leukocyte and Granulocyte Populations

In 5-FU-induced myelosuppressive mice, this compound treatment resulted in an increased percentage of leukocyte and granulocyte populations. chemfaces.comnih.govmedchemexpress.cnhku.hk This was accompanied by an increase in the numbers of circulating white blood cells and platelets. chemfaces.comnih.govhku.hk Granulocytes are a type of white blood cell characterized by granules in their cytoplasm and are produced in the bone marrow. wikipedia.org This finding further supports this compound's beneficial effects on hematopoietic recovery.

Transcriptome Profiling of Bone Marrow Cells

Transcriptome profiling of bone marrow nucleated cells has provided insights into the potential mechanisms of this compound's hematopoietic activity. researchgate.netnih.govmedchemexpress.cnhku.hkfrontiersin.orgnih.govtcmsp-e.comnih.govmedchemexpress.com Studies suggest that this compound's mode of action may be linked to the increased survival of BMNCs and the improvement of the bone marrow microenvironment. nih.govmedchemexpress.cnhku.hk Transcriptional changes induced by this compound appear to be involved in the regulation of hematopoietic cell lineage, NF-κB and TNF signaling, inhibition of inflammation, and acceleration of hematopoietic cell recovery. frontiersin.orgnih.govnih.gov Specifically, this compound was found to restore RPL27A protein levels, thereby rescuing ribosome biogenesis impaired by 5-FU. researchgate.netnih.gov This involves increasing mature ribosomal RNA abundance, preventing ribosomal protein degradation, facilitating ribosome assembly, and maintaining nucleolar integrity. researchgate.netnih.gov

Antinociceptive and Anti-inflammatory Effects

This compound has demonstrated both antinociceptive (pain-relieving) and anti-inflammatory activities. researchgate.netontosight.airesearchtrends.nettandfonline.commdpi.com Studies using different nociception models in mice, such as the formalin- and capsaicin-induced licking response and the hot plate test, have shown that this compound can inhibit pain responses. researchgate.netresearchtrends.net The antinociceptive effect of this compound appears to involve the cholinergic system and, to a lesser extent, other pathways including L-arginine, nitric oxide, ATP-sensitive potassium channels, and opioid pathways. researchgate.netresearchtrends.net Pre-treatment with atropine, an anticholinergic agent, inhibited the antinociceptive effect of this compound. researchgate.netresearchtrends.net Naloxone, an opioid receptor antagonist, also inhibited the antinociceptive effect of this compound. researchgate.netresearchtrends.net L-NAME, an inhibitor of nitric oxide synthase, reduced this compound's antinociception, while mecamylamine, a nicotinic acetylcholine (B1216132) receptor antagonist, also showed inhibitory effects. researchgate.netresearchtrends.net

Regarding anti-inflammatory effects, this compound has been identified as having anti-inflammatory properties. ontosight.aitandfonline.commdpi.com Studies on extracts containing this compound have shown anti-inflammatory activity in models such as the carrageenan-induced mouse paw edema test. tandfonline.com While some studies suggest that flavonoid glycosides may show higher anti-inflammatory activity than phenylpropanoid glycosides like this compound, the latter may exhibit less gastric ulceration effects. tandfonline.com this compound's anti-inflammatory potential may be related to its influence on the metabolism of arachidonic acid and histamine (B1213489) release, potentially inhibiting enzymes like lipoxygenase, cyclooxygenase, and phospholipase A2. bsmiab.orgbibliomed.org

Studies in Nociception Models (e.g., Formalin, Capsaicin)

Studies have investigated the antinociceptive effects of this compound using established models of pain, such as the formalin and capsaicin (B1668287) tests. In the formalin test, which involves injecting formalin into a paw to induce a biphasic pain response, this compound has been shown to inhibit both the early and late phases of nociception in mice researchgate.netresearchtrends.net. The early phase is associated with direct chemical stimulation of nociceptors, while the late phase involves inflammatory processes and central sensitization. This suggests that this compound may exert effects on both neurogenic and inflammatory components of pain.

The capsaicin test, which uses capsaicin to induce burning pain and licking responses, has also been employed to evaluate this compound's antinociceptive properties. Research indicates that this compound can reduce nociceptive behavior induced by capsaicin in mice researchgate.netresearchtrends.net. These findings collectively suggest a potential role for this compound in modulating pain perception in these models.

Involvement of Neurotransmitter Systems (e.g., Cholinergic, Opioidergic, Nitric Oxide)

To understand the mechanisms underlying this compound's antinociceptive effects, studies have explored its interactions with various neurotransmitter systems. Research using antagonists of different receptors and pathways has provided insights into the systems involved.

Studies have indicated a significant influence of the cholinergic system in the antinociceptive effect of this compound, as its effect was inhibited by atropine, a muscarinic acetylcholine receptor antagonist researchgate.netresearchtrends.net. The opioidergic system also appears to play a role, as the antinociceptive effect of this compound was inhibited by naloxone, a non-selective opioid receptor antagonist researchgate.netresearchtrends.net. Furthermore, the nitric oxide pathway seems to be involved, as L-NAME, an inhibitor of nitric oxide synthase, reduced the antinociception of this compound researchgate.netresearchtrends.net. The involvement of the ATP-sensitive potassium channel pathway has also been suggested, while the administration of yohimbine, an alpha-2 adrenergic receptor antagonist, had no effect researchgate.netresearchtrends.net. These findings suggest that this compound's pain-relieving effects may be mediated through a combination of these neurotransmitter systems and pathways.

Enzyme Inhibitory Activities

This compound has demonstrated inhibitory activities against several enzymes, which could contribute to its biological effects.

Inhibition of β-Glucuronidase (EcGUS)

This compound has been identified as an inhibitor of Escherichia coli β-glucuronidase (EcGUS). Studies have shown that this compound exhibits a strong inhibitory effect against EcGUS with an IC₅₀ value of 14.3 µM nih.govtandfonline.com. Compared to the positive control D-glucaric acid-1,4-lactone (DSL), which had an IC₅₀ of 67.1 µM, this compound showed more potent inhibition nih.govtandfonline.com.

Structure-activity relationship studies suggest that the presence of certain glycosyl groups can influence the inhibitory activity. For instance, this compound was more active against EcGUS than angoroside C, suggesting that an arabinosyl group at a specific position might enhance inhibition nih.gov. Kinetic analysis has indicated that this compound acts as a mixed-type inhibitor of EcGUS, suggesting it can bind to both the active site and allosteric sites of the enzyme taylorandfrancis.com.

The following table summarizes the inhibitory activity of this compound and other compounds against EcGUS:

CompoundIC₅₀ (µM)
Acteoside3.2
Acetylacteoside6.6
CAEE7.0
Isoforsythiaside7.6
Isoacteoside8.8
This compound14.3
Forsythoside (B13851194) H22.2
DSL (Positive Control)67.1

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has also shown inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. Inhibition of sEH is considered a potential therapeutic target for cardiovascular diseases and inflammation researchgate.netmdpi.comnih.gov.

Studies have reported that this compound exhibits remarkable inhibitory activity against sEH, with IC₅₀ values ranging from 19.5 ± 4.1 µM to 35.7 ± 2.1 µM researchgate.netmdpi.comnih.govnih.gov. Kinetic analysis suggests that this compound is a mixed-type inhibitor of sEH, indicating binding to both active and allosteric sites mdpi.comnih.govisnff-jfb.com. This is in contrast to some other sEH inhibitors that act as competitive inhibitors binding to the active site mdpi.comnih.gov.

The inhibitory activity of this compound against sEH has been observed in studies investigating compounds isolated from Lycopus lucidus researchgate.netmdpi.comnih.govnih.gov.

Other Potential Biological Activities

Beyond its effects on nociception and enzyme inhibition, this compound has been reported to possess other potential biological activities. These include antioxidative, anti-muscle fatigue, anticancer, and antimetastatic activities chemfaces.com. This compound has also shown potential in antagonizing sports anemia, possibly by preventing red blood cells from free radical damage chemfaces.com. Additionally, it has demonstrated estrogenic/antiestrogenic properties, acting as a potent antiestrogen in certain cell lines and inducing nodule mineralization in osteoblasts via an estrogen receptor-mediated mechanism chemfaces.comresearchgate.netmedchemexpress.com. This compound has also been shown to protect bone marrow cells from chemotherapy-induced cell death and inflammation chemfaces.commedchemexpress.com.

Anti-anemia Effects (e.g., Sports Anaemia)

This compound has demonstrated potential in antagonizing sports anemia chemfaces.comthieme-connect.comnih.gov. Sports anemia is a condition that can occur in athletes, characterized by lower levels of red blood cells (RBC), hemoglobin, and hematocrit (Hct) thieme-connect.comnih.gov. Studies suggest that the mechanism underlying this compound's anti-anemia effects might be linked to its ability to prevent red blood cells from free radical damage chemfaces.comthieme-connect.comnih.gov.

One study investigated the effects of this compound, isolated from Pedicularis dolichocymba, on sports anemia in mice thieme-connect.comnih.gov. Forty mice were divided into four groups: a resting control group, an exercise group, an exercise group supplemented with verbascoside, and an exercise group supplemented with this compound thieme-connect.comnih.gov. After five weeks of intensive swimming exercises, various blood parameters were measured, including RBC count, hemoglobin concentration, hematocrit, mean corpuscular hemoglobin concentration (MCHC), and mean corpuscular hemoglobin (MCH) thieme-connect.comnih.gov. The study found that the exercise-only group showed lower RBC, hemoglobin, and Hct levels, along with higher MCHC, MCH, and plasma malonyldialdehyde (MDA) levels, and a higher percentage of abnormally shaped RBCs compared to the resting control group and the groups supplemented with verbascoside or this compound thieme-connect.comnih.gov. The group supplemented with this compound showed lower RBC and Hct levels, higher MCH, plasma MDA levels, and a higher percentage of abnormally shaped RBCs compared to the group supplemented with verbascoside thieme-connect.comnih.gov. These findings suggest that both verbascoside and this compound have the potential to counteract sports anemia, possibly by protecting RBCs from free radical damage thieme-connect.comnih.gov. However, verbascoside was found to be more active than this compound in this particular study thieme-connect.comnih.gov.

The antioxidative properties of this compound have been studied using techniques such as laser photolysis and pulse radiolysis chemfaces.com. These studies investigated the reactions of this compound with various oxidants in aqueous solution chemfaces.com. The reaction rate constant of the superoxide radical with this compound was measured, and the quenching rate constant of singlet oxygen by this compound was also obtained chemfaces.com. The reduction potential of the this compound couple was determined, and its antioxidative properties were compared with those of other known antioxidants chemfaces.com.

Data from the mouse study on anti-sports anemia effects:

GroupRBC CountHemoglobin (g/L)Hematocrit (%)MCHC (g/L)MCH (pg)Plasma MDA (nmol/mL)Abnormally Shaped RBC (%)
Rest (R)Higher than EHigher than EHigher than ELower than ELower than ELower than ELower than E
Exercise (E)Lower than R, VE, MELower than R, VE, MELower than R, VE, MEHigher than R, VE, MEHigher than R, VE, MEHigher than R, VE, MEHigher than R, VE, ME
Verbascoside (VE)Higher than EHigher than EHigher than ELower than ELower than ELower than ELower than E
This compound (ME)Lower than VELower than VELower than VEHigher than VEHigher than VEHigher than VEHigher than VE

Note: This table summarizes the directional findings from the study thieme-connect.comnih.gov. Specific numerical data was not consistently available across all parameters in the provided snippets.

Antimicrobial Potential

This compound has demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi nih.govresearchgate.netresearchgate.net. Research has explored its potential in managing infections.

One study investigated the in vitro antimicrobial activity of extracts and an isolated compound from Boscia albitrunca leaves researchgate.net. This compound, identified as a phenolic compound isolated from the butanol fraction of the leaf extract, showed activity against tested Gram-positive bacteria, Gram-negative bacteria, and fungi researchgate.net. This compound was found to be the most active among the tested extracts and the isolated compound, exhibiting the lowest minimum inhibitory concentration (MIC) values against Bacillus subtilis and Klebsiella pneumoniae researchgate.net. The MIC value for this compound against B. subtilis was 7.81 μg/mL, and against K. pneumoniae was 31.2 μg/mL researchgate.net. The activity shown by this compound against these microorganisms suggests its potential usefulness in the management of eye infections researchgate.net.

Another study reported that this compound inhibited the growth of the fungus Microsporum gypseum at different concentrations researchgate.net.

Furthermore, a study comparing the antibacterial activity of extracts and isolated compounds from Boscia albitrunca leaves found that isolated this compound had higher antibacterial activity than the different extracts fiu.edu. This supports the idea that isolated compounds can exhibit enhanced activity compared to crude plant extracts fiu.edu.

Another investigation identified cis 4''-O-acetyl this compound from Cleodendrum myricoides and evaluated its antibacterial activity sciety.org. This compound showed an inhibition zone of 10.40 mm against Methicillin-resistant Staphylococcus aureus (MRSA) sciety.org. Interestingly, a combination of cis 4''-O-acetyl this compound with 4-β-D-glucopyranosyl ferullic acid and oleic acid demonstrated a synergistic effect, resulting in a larger inhibition zone of 18.80 mm against the same microorganism sciety.org.

Summary of select antimicrobial activity data for this compound:

MicroorganismMIC (μg/mL)Source Plant
Bacillus subtilis7.81Boscia albitrunca
Klebsiella pneumoniae31.2Boscia albitrunca
Microsporum gypseumInhibited at various concentrations (e.g., 50 μM, 25 μM)Mussaenda saigonensis
MRSA (Staphylococcus aureus)Inhibition zone: 10.40 mm (cis 4''-O-acetyl this compound)Cleodendrum myricoides

Note: MIC values and inhibition zone data are presented as reported in the cited sources researchgate.netresearchgate.netsciety.org. Different studies may use different methodologies and units.

Mechanistic Elucidation of Martynoside Action

Molecular Target Identification

Through systematic investigation of martynoside-protein interactions, a key cellular target has been identified. researchgate.netnih.gov

Ribosomal Protein L27a (RPL27A) as a Key Binding Target

Ribosomal protein L27a (RPL27A) has been identified as a key cellular binding target for this compound. researchgate.netnih.goveurekalert.org This identification was achieved through methods such as mRNA display with a library of even-distribution (md-LED), which allowed for the systematic examination of this compound-protein interactions in vitro. researchgate.netnih.goveurekalert.org RPL27A is a component of the large 60S ribosomal subunit and plays a role in ribosome biogenesis. wikipedia.org

Specificity of Interaction (e.g., Exon 4,5-encoded region)

Structural analysis and mutational studies have confirmed a specific interaction between this compound and RPL27A. researchgate.netnih.goveurekalert.org This interaction is localized to the region of RPL27A encoded by exons 4 and 5. researchgate.netnih.goveurekalert.org The specific binding of this compound to this region suggests a targeted mechanism of action. Research indicates a moderate dissociation constant (Kd) of 16.6 μmol/L for the binding of this compound to the exon 4,5-encoded region of RPL27A. eurekalert.org

Key Amino Acids for Interaction (e.g., R87, K116)

Specific amino acid residues within RPL27A have been identified as crucial for the interaction with this compound. Arginine at position 87 (R87) and Lysine (B10760008) at position 116 (K116) have been highlighted as key amino acids responsible for this binding. eurekalert.org222.198.130 Disruption of this compound binding at key residues of RPL27A has been shown to completely abolish the stabilization effect induced by this compound. nih.gov

Impact on Ribosome Biogenesis

This compound's interaction with RPL27A has significant implications for ribosome biogenesis, particularly in conditions where this process is compromised, such as during 5-FU treatment. researchgate.netnih.gov

Rescue of 5-FU-Impaired Ribosome Biogenesis

Treatment with 5-fluorouracil (B62378) (5-FU) is known to impair ribosome biogenesis. researchgate.netnih.goveurekalert.org this compound has been shown to rescue this impairment. researchgate.netnih.goveurekalert.orglifetechnology.com By restoring RPL27A protein levels, this compound facilitates the recovery of ribosome biogenesis processes that are disrupted by 5-FU. researchgate.netnih.gov This rescue involves increasing mature ribosomal RNA (rRNA) abundance, preventing ribosomal protein degradation, facilitating ribosome assembly, and maintaining nucleolar integrity. researchgate.net

Stabilization of RPL27A Protein Levels

A key mechanism by which this compound rescues ribosome biogenesis is by increasing RPL27A protein stability. researchgate.netnih.goveurekalert.orgtargetmol.comresearchgate.net Studies have shown that this compound increases RPL27A protein stability and reduces its ubiquitination. researchgate.netnih.gov Specifically, this compound has been found to reduce the ubiquitination of RPL27A at lysine residues K92 and K94. researchgate.netnih.goveurekalert.org This reduction in ubiquitination prevents the degradation of RPL27A, thereby maintaining its protein levels. eurekalert.org The stabilization of RPL27A protein levels by this compound is crucial for its ability to counteract the negative effects of 5-FU on ribosome biogenesis. researchgate.netnih.goveurekalert.org

Here is a summary of key interaction data:

Interaction PartnerBinding RegionKey Amino AcidsDissociation Constant (Kd)Effect of Disruption of Binding
RPL27AExon 4,5-encoded regionR87, K11616.6 μmol/LAbolishes MAR-induced stabilization nih.gov

Here is a summary of this compound's impact on RPL27A and ribosome biogenesis under 5-FU treatment:

EffectObservationReference
Increased RPL27A protein stabilityReduced ubiquitination of RPL27A at K92 and K94. researchgate.netnih.goveurekalert.org
Restored RPL27A protein levelsCounteracts 5-FU induced reduction. researchgate.netnih.goveurekalert.org
Increased mature rRNA abundanceObserved in 5-FU treated cells with MAR. researchgate.neteurekalert.org
Prevention of ribosomal protein degradationFacilitated by stabilized RPL27A. researchgate.net
Facilitated ribosome assemblyContributes to the rescue of ribosome biogenesis. researchgate.net
Maintained nucleolar integrityObserved in the presence of MAR during 5-FU treatment. researchgate.neteurekalert.org
Rescued ribosome biogenesisCounteracts impairment caused by 5-FU. researchgate.netnih.goveurekalert.orglifetechnology.com

Inhibition of RPL27A Ubiquitination (e.g., K92, K94)

This compound has been shown to increase the stability of RPL27A protein by reducing its ubiquitination. targetmol.comnih.govresearchgate.net Specifically, studies have indicated that this compound attenuates 5-FU-induced ubiquitination of RPL27A at lysine residues K92 and K94. targetmol.comeurekalert.orgnih.govresearchgate.net This inhibition of ubiquitination is crucial for maintaining RPL27A protein levels. nih.govresearchgate.net Disruption of the binding between this compound and key residues on RPL27A has been observed to abolish the stabilizing effect of this compound. nih.govresearchgate.net

Restoration of Mature Ribosomal RNA Abundance

Impaired ribosome biogenesis, often induced by agents like 5-FU, can lead to a reduction in the abundance of mature ribosomal RNA (rRNA). nih.govresearchgate.net Research indicates that this compound treatment can restore the compromised mature rRNA abundance in various cell models treated with 5-FU. eurekalert.orgnih.gov This restoration is linked to the ability of this compound to stabilize RPL27A, which plays a crucial role in ribosome biogenesis. eurekalert.orgnih.gov

Signaling Pathway Modulation

This compound has been observed to influence cellular signaling pathways, particularly those involved in inflammation. nih.govchemfaces.com

Down-regulation of TNF Signaling Pathway

Studies have shown that this compound can protect cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway. nih.govchemfaces.commedchemexpress.comresearchgate.net Tumor necrosis factor (TNF)-alpha is a key cytokine involved in inflammatory responses, and its signaling pathway plays a significant role in mediating inflammation and cell fate. nih.govnih.govfrontiersin.org The down-regulation of this pathway by this compound appears to be a mechanism by which it exerts its protective effects. nih.govchemfaces.com

Influence on Inflammatory Responses

The down-regulation of the TNF signaling pathway by this compound directly influences inflammatory responses. nih.govchemfaces.com By modulating this pathway, this compound helps to mitigate inflammation induced by agents such as 5-FU. nih.govchemfaces.com This anti-inflammatory effect is considered a potential mechanism underlying its protective activities in conditions involving inflammation. nih.govchemfaces.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to establish the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org While comprehensive SAR studies specifically focused on this compound's diverse activities are ongoing, some insights can be drawn from research on related phenylpropanoid glycosides and preliminary observations regarding this compound's structure and effects. nih.govbac-lac.gc.cascispace.com

Correlation of Structural Features with Antioxidant Potency

The antioxidant activity of phenolic compounds, including phenylpropanoid glycosides like this compound, is largely attributed to the presence of phenolic hydroxyl groups in their structure, which can function as both electron and hydrogen donors scielo.br. These groups play a crucial role in scavenging free radicals scielo.br.

However, the position and nature of substituents on the aromatic rings significantly influence the antioxidant capacity. For instance, the presence of a catechol moiety, characterized by two hydroxyl groups positioned ortho to each other on an aromatic ring, is considered a primary determinant of strong antioxidant activity in many phenolic compounds mdpi.com.

This compound contains a methoxy-phenylethanoid portion and a ferulic acid moiety nih.govmdpi.com. Unlike compounds with a caffeic acid moiety, which possesses a catechol group, ferulic acid has a methoxy (B1213986) group and a hydroxyl group ortho to each other mdpi.com. This structural difference contributes to this compound exhibiting weaker antioxidant activity compared to compounds like verbascoside (B1683046), which contains two catechol moieties mdpi.com. Studies have shown that compounds with free phenolic hydroxyl groups, such as verbascoside, exhibit more pronounced hydrogen-donating ability and antioxidant activity compared to methoxylated compounds like this compound scielo.br.

Research evaluating the antioxidant capacity of various compounds has demonstrated that this compound generally shows lower radical scavenging effects compared to compounds with catechol groups, such as acteoside and esculetin (B1671247) plos.org. For example, in DPPH and ABTS radical scavenging assays, this compound consistently showed lower activity than several other tested compounds plos.org.

Influence of Glycosyl and Arabinosyl Groups on Enzyme Inhibition

Glycosylation, the attachment of sugar moieties like glucosyl and arabinosyl groups, can significantly impact the biological activities of natural compounds, including their ability to inhibit enzymes. In the context of Escherichia coli β-glucuronidase (EcGUS) inhibition by cinnamic acid derivatives, the presence of glucosyl and arabinosyl groups has been shown to generally reduce inhibitory activity nih.govtandfonline.com.

Specifically, studies comparing the inhibitory effects of this compound and angoroside C against EcGUS indicated that this compound was more active nih.govtandfonline.com. Angoroside C differs structurally from this compound by the presence of a glucosyl group at a specific position nih.govtandfonline.com. This suggests that an arabinosyl group at this position, as found in this compound, may enhance EcGUS inhibition compared to a glucosyl group nih.govtandfonline.com. Similarly, caffeic acid, which lacks a glycosyl group, demonstrated a more potent inhibitory effect than its glycoside, 1-O-caffeoyl-β-D-glucose, further supporting the notion that glucosyl groups can decrease inhibitory activity nih.govtandfonline.com.

These findings highlight that the nature and position of glycosyl substituents play a crucial role in modulating the enzyme inhibitory potential of phenylpropanoid glycosides.

Impact of Bulky Groups and Hydrogen Atoms on Enzyme Inhibition

Beyond glycosylation, other structural features, such as the presence of bulky groups and hydrogen atoms at specific positions, also influence the enzyme inhibitory activity of cinnamic acid derivatives. Research on the inhibition of EcGUS by these compounds has revealed a correlation between these structural elements and inhibitory potency nih.govtandfonline.com.

Structure-activity relationship analysis has indicated that the presence of bulky groups at a specific position (referred to as R9 in some studies on cinnamic acid derivatives) can increase the inhibitory activity against EcGUS nih.govtandfonline.com. Conversely, the presence of a hydrogen atom at another position (R1) has also been shown to enhance this activity nih.govtandfonline.com.

Necessity of Catechol Moieties for Specific Biological Activities

The presence of catechol moieties is a critical structural requirement for certain biological activities of phenylpropanoid glycosides. While this compound exhibits various activities, some specific effects appear to be dependent on the presence of these ortho-dihydroxyl groups.

For instance, studies investigating the promotion of collagen network formation by M cells have shown that acteoside, a related phenylpropanoid glycoside, exhibits stimulatory activity, whereas this compound does not pharm.or.jp. A key structural difference is that acteoside contains catechol moieties in both its aglycone and acyl portions, while this compound lacks a catechol group in its hydroxycinnamic acid moiety, having a ferulic acid derivative instead mdpi.comnih.govpharm.or.jp. This suggests that the catechol moieties in both parts of the molecule are required for this specific biological activity pharm.or.jp.

Similarly, the weaker antioxidant activity of this compound compared to compounds like verbascoside and acteoside is attributed to the absence of a catechol group in its feruloyl moiety mdpi.comnih.gov. This reinforces the importance of the catechol structure for potent antioxidant effects via certain mechanisms, such as electron transfer nih.gov.

These findings underscore that while this compound possesses a range of biological properties, activities dependent on specific redox mechanisms or interactions requiring vicinal hydroxyl groups on an aromatic ring may necessitate the presence of catechol moieties, which are absent in certain parts of the this compound structure.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound67884-12-2
Angoroside CNot readily available in search results
Caffeic acid17988
1-O-caffeoyl-β-D-glucoseNot readily available in search results
Acteoside (Verbascoside)5281654
Esculetin5280460
Verbascoside5281654
Isoverbascoside44585517
Forsythoside (B13851194) A44266898
EukovosideNot readily available in search results
D-glucaric acid-1,4-lactone (DSL)16211316
Caffeic acid ethyl ester (CAEE)644035
Isoacteoside119723
AcetylacteosideNot readily available in search results
Forsythoside HNot readily available in search results
1-O-caffeoyl-β-D-galactoseNot readily available in search results
Isothis compound (B568944)Not readily available in search results
Cistanoside FNot readily available in search results
Luteolin5280445
Hydroxytyrosol82205
Ferulic acid445858

This compound, a phenylpropanoid glycoside, exhibits a range of biological activities, with its mechanism of action closely tied to its specific structural characteristics. Investigations into the structure-activity relationships of this compound and related compounds have provided valuable insights into how different parts of the molecule contribute to its effects, particularly concerning antioxidant properties and enzyme inhibition.

Correlation of Structural Features with Antioxidant Potency

The antioxidant capacity of phenolic compounds, including phenylpropanoid glycosides like this compound, is primarily linked to the presence of phenolic hydroxyl groups scielo.br. These groups can donate electrons and hydrogen atoms, which is crucial for scavenging free radicals scielo.br.

However, the arrangement and type of substituents on the aromatic rings significantly impact the level of antioxidant activity. The presence of a catechol moiety, defined by two hydroxyl groups adjacent to each other on an aromatic ring, is recognized as a key feature for potent antioxidant activity in many phenolic compounds mdpi.com.

This compound's structure includes a methoxy-phenylethanoid part and a ferulic acid part nih.govmdpi.com. The ferulic acid moiety contains a methoxy group and a hydroxyl group in adjacent positions, rather than the two adjacent hydroxyl groups found in a catechol group (present in compounds like caffeic acid) mdpi.com. This structural difference contributes to this compound having weaker antioxidant activity compared to compounds such as verbascoside, which possesses two catechol moieties mdpi.com. Studies indicate that compounds with free phenolic hydroxyl groups, such as verbascoside, demonstrate greater hydrogen-donating ability and antioxidant activity than methoxylated compounds like this compound scielo.br.

Comparative studies evaluating the antioxidant potential of various compounds have shown that this compound generally exhibits lower radical scavenging effects when compared to compounds containing catechol groups, such as acteoside and esculetin plos.org. For example, in assays measuring the scavenging of DPPH and ABTS radicals, this compound consistently displayed lower activity than several other compounds tested plos.org.

Influence of Glycosyl and Arabinosyl Groups on Enzyme Inhibition

The attachment of sugar units, such as glucosyl and arabinosyl groups, can significantly modify the biological activities of natural compounds, including their capacity to inhibit enzymes. Research focusing on the inhibition of Escherichia coli β-glucuronidase (EcGUS) by cinnamic acid derivatives has indicated that the presence of glucosyl and arabinosyl groups tends to decrease inhibitory activity nih.govtandfonline.com.

Specifically, when comparing this compound and angoroside C regarding their inhibitory effects on EcGUS, this compound showed greater activity nih.govtandfonline.com. Angoroside C differs structurally from this compound by having a glucosyl group at a particular position nih.govtandfonline.com. This observation suggests that the presence of an arabinosyl group at this position in this compound may lead to enhanced EcGUS inhibition compared to a glucosyl group nih.govtandfonline.com. Similarly, caffeic acid, which lacks a glycosyl group, demonstrated a stronger inhibitory effect than its glycosylated form, 1-O-caffeoyl-β-D-glucose, further supporting that glucosyl groups can diminish inhibitory activity nih.govtandfonline.com.

These findings underscore the significant role that the type and location of glycosyl substituents play in modulating the enzyme inhibitory potential of phenylpropanoid glycosides.

Impact of Bulky Groups and Hydrogen Atoms on Enzyme Inhibition

Beyond glycosylation, other structural characteristics, such as the presence of bulky groups and hydrogen atoms at specific points, also affect the enzyme inhibitory activity of cinnamic acid derivatives. Studies on the inhibition of EcGUS by these compounds have revealed a correlation between these structural elements and their inhibitory strength nih.govtandfonline.com.

Structure-activity relationship analysis has indicated that the presence of bulky groups at a specific position (referred to as R9 in certain studies on cinnamic acid derivatives) can lead to increased inhibitory activity against EcGUS nih.govtandfonline.com. Conversely, the presence of a hydrogen atom at another position (R1) has also been shown to enhance this activity nih.govtandfonline.com.

Necessity of Catechol Moieties for Specific Biological Activities

The presence of catechol moieties is a crucial structural requirement for certain biological activities observed in phenylpropanoid glycosides. Although this compound exhibits various properties, some specific effects appear to be contingent on the presence of these ortho-dihydroxyl groups.

For example, research investigating the promotion of collagen network formation by M cells demonstrated that acteoside, a structurally related phenylpropanoid glycoside, stimulated this process, whereas this compound did not pharm.or.jp. A key structural difference is that acteoside contains catechol moieties in both its aglycone and acyl portions, while this compound's hydroxycinnamic acid moiety is a ferulic acid derivative lacking a catechol group mdpi.comnih.govpharm.or.jp. This suggests that catechol moieties in both parts of the molecule are necessary for this specific biological activity pharm.or.jp.

Similarly, the reduced antioxidant activity of this compound compared to compounds like verbascoside and acteoside is linked to the absence of a catechol group in its feruloyl moiety mdpi.comnih.gov. This highlights the importance of the catechol structure for potent antioxidant effects mediated through certain mechanisms, such as electron transfer nih.gov.

These findings emphasize that while this compound possesses a range of biological properties, activities that rely on specific redox mechanisms or interactions requiring vicinal hydroxyl groups on an aromatic ring may be dependent on the presence of catechol moieties, which are absent in certain parts of the this compound structure.

Preclinical Investigations and Translational Potential

In Vitro Research Models and Assays

In vitro studies have employed various cell culture models and biochemical assays to investigate the effects of Martynoside at the cellular and molecular levels.

Cell Culture Models (e.g., HeLa Cells, MCF-7 Cells, Ishikawa Cells, KS483 Cells)

This compound's effects have been assessed in several cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), Ishikawa (endometrial cancer), and KS483 (osteoblasts). chemfaces.combiocrick.com These cell models have been used to evaluate its estrogenic/antiestrogenic properties and antiproliferative effects. This compound demonstrated antiestrogenic activity in MCF-7 cells, leading to an increase in IGFBP3 levels via the estrogen receptor (ER) pathway, similar to the known antiestrogen (B12405530) ICI182780. biocrick.com In Ishikawa cells, this compound exhibited an antiproliferative effect. biocrick.com Studies in KS483 osteoblasts indicated that this compound induced nodule mineralization, an effect that was abolished by ICI182780, suggesting an ER-mediated mechanism. biocrick.com

Biochemical Assays (e.g., Luciferase Reporter Gene Assays)

Luciferase reporter gene assays have been utilized to investigate this compound's interaction with estrogen receptors. In HeLa cells transfected with an estrogen response element (ERE)-driven luciferase reporter gene and expression vectors for ERalpha or ERbeta, this compound was found to antagonize both ERalpha and ERbeta. biocrick.com It also reversed the effect of estradiol (B170435), primarily through ERalpha. researchgate.netresearchgate.net These assays provide a sensitive method to quantify the influence of compounds on gene expression regulated by specific elements like EREs. promega.comyeasenbio.com

Free Radical Reactions and Kinetic Studies

Investigations into the antioxidative properties of this compound have involved studying its reactions with various oxidants in aqueous solutions using techniques like laser photolysis and pulse radiolysis. chemfaces.comnih.gov The pKa value of this compound in aqueous solution has been determined to be 9.2. chemfaces.comnih.gov The phenoxyl radical of this compound, formed by one-electron transfer to species like N3* or Br2*-, exhibits maximum absorption at 360 nm. chemfaces.comnih.gov

Kinetic studies have determined the reaction rate constant of this compound with superoxide (B77818) anion radical (O2-) to be 8.5 x 104 dm3 x mol-1 x s-1 using competition kinetics. chemfaces.comnih.gov The quenching rate constant of singlet oxygen by this compound was measured as 3.3 x 106 dm3 x mol-1 x s-1. chemfaces.comnih.gov The reduction potential of the this compound couple (MAR*/MAR) was determined to be 0.66 V vs. NHE, using rutin (B1680289) as a reference compound. chemfaces.comnih.gov These kinetic parameters provide insights into the reactivity and antioxidative potential of this compound.

Here is a summary of some kinetic parameters:

ParameterValueMethodCitation
pKa (aqueous solution)9.2pH-dependent UV chemfaces.comnih.gov
Absorption maximum of phenoxyl radical360 nmLaser photolysis chemfaces.comnih.gov
Reaction rate constant with O2- (k)8.5 x 104 dm3 mol-1 s-1Competition kinetics chemfaces.comnih.gov
Quenching rate constant of singlet oxygen3.3 x 106 dm3 mol-1 s-1Time-resolved luminescence chemfaces.comnih.gov
Reduction potential (MAR*/MAR vs. NHE, with rutin)0.66 VReference compound chemfaces.comnih.gov

Interactive table: Kinetic Parameters of this compound

In Vivo Research Models and Animal Studies

In vivo studies, primarily using mouse models, have been conducted to evaluate the effects of this compound in more complex biological systems, particularly in the context of myelosuppression and cancer.

Myelosuppression Mouse Models

This compound has shown protective effects against chemotherapy-induced myelosuppression in mouse models. daneshyari.comresearchgate.netwikipedia.org In mice treated with 5-fluorouracil (B62378) (5-FU), a chemotherapeutic agent known to cause myelotoxicity, this compound increased the number of bone marrow nucleated cells (BMNCs) and the percentage of leukocyte and granulocytic populations. nih.gov This was accompanied by an increase in circulating white blood cells and platelets. nih.gov Transcriptome analysis of BMNCs suggested that this compound's mechanism might involve increased survival of BMNCs and improvement of the bone marrow microenvironment. nih.gov this compound has been shown to counteract 5-FU-induced bone marrow cytotoxicity both ex vivo and in vivo. nih.gov Research indicates that this compound may rescue 5-FU-impaired ribosome biogenesis by binding and stabilizing ribosomal protein L27a (RPL27A), thereby helping to recover bone marrow hematopoietic function. eurekalert.org

Here is a summary of key findings in myelosuppression mouse models:

Effect of this compound in 5-FU-induced Myelosuppression Mouse ModelObservationCitation
Bone Marrow Nucleated Cells (BMNCs)Increased number nih.gov
Leukocyte and Granulocytic PopulationsIncreased percentage nih.gov
Circulating White Blood CellsIncreased numbers nih.gov
PlateletsIncreased numbers nih.gov
Bone Marrow MicroenvironmentImprovement suggested by transcriptome analysis nih.gov
Ribosome BiogenesisRescued impairment by 5-FU through stabilization of RPL27A eurekalert.org
Bone Marrow Hematopoietic FunctionRecovery following 5-FU treatment eurekalert.org

Interactive table: Effects of this compound in 5-FU-induced Myelosuppression Mouse Model

Sports Anaemia Models in Mice

Studies in mice have investigated the effects of this compound on sports anaemia. In one study, mice undergoing intensive swimming exercises for 5 weeks showed lower red blood cell (RBC) counts, hemoglobin, and hematocrit levels compared to a control group. nih.govthieme-connect.com Supplementation with this compound (10 mg/kg per day) in exercising mice resulted in lower RBC and hematocrit levels, higher mean corpuscular hemoglobin (MCH), plasma malonyldialdehyde (MDA) levels, and a higher percentage of abnormally shaped RBCs compared to a group supplemented with verbascoside (B1683046). nih.govthieme-connect.com The results suggest that this compound may have the potential to counteract sports anaemia, possibly by protecting RBCs from free radical damage. nih.govthieme-connect.combiocrick.com However, verbascoside appeared to be more active than this compound in this model. nih.gov

Here is a summary of findings in sports anaemia models in mice:

GroupRBC CountHemoglobinHematocrit (Hct)MCHPlasma MDAAbnormally Shaped RBCs
Control (Rest)HigherHigherHigherLowerLowerLower
Exercise OnlyLowerLowerLowerHigherHigherHigher
Exercise + this compound (10 mg/kg/day)Lower (than VE)Not specifiedLower (than VE)Higher (than VE)Higher (than VE)Higher (than VE)
Exercise + Verbascoside (10 mg/kg/day)Higher (than ME)Not specifiedHigher (than ME)Lower (than ME)Lower (than ME)Lower (than ME)

Nociception Models in Mice

Research into the antinociceptive properties of this compound has also been conducted in mice. One study indicated that this compound inhibited both phases of pain response in a nociception model. researchgate.net While the specific details of the nociception model and results were limited in the provided snippets, this finding suggests a potential analgesic effect of this compound. researchgate.netexplorationpub.com Further research is needed to fully elucidate the mechanisms involved in this compound's effects on nociception. biorxiv.orgelifesciences.org

Pharmacokinetic Studies

Pharmacokinetic studies of this compound have been conducted, primarily in rats. Following intragastric administration of an extract containing this compound, the compound was detected in rat plasma as early as 5 minutes after administration. mdpi.com this compound, along with other phenylethanoid glycosides like acteoside and isoacteoside, showed double peaks on concentration-time curves in rat plasma. mdpi.com The first peak for this compound appeared around 0.5 hours, and a second peak was reached at approximately 6 hours. mdpi.com The time to reach maximum concentration (tmax) for this compound was reported as 3.1 ± 3.6 hours, which was longer than that observed for acteoside and isoacteoside. mdpi.commdpi.com

Here is a table summarizing pharmacokinetic parameters for this compound in rat plasma after intragastric administration:

ParameterValue (means ± SD, n=6)
tmax (h)3.1 ± 3.6 mdpi.commdpi.com
AUC0→t23.6 ± 6.9 mdpi.com
AUC0→∞39.5 ± 15.5 mdpi.com
Cmax (µg/mL)0.004 ± 0.001 mdpi.com

Note: AUC0→t is the area under the concentration–time curve calculated from zero up to the last measurable concentration, and AUC0→∞ is the area under the concentration–time curve extrapolated from zero up to infinity. mdpi.com

Predicted pharmacokinetic properties based on computational models suggest a human intestinal absorption (HIA) of 0.838 and plasma protein binding (PPB) of 88.74%.

Translational Significance and Future Research Directions

The preclinical findings on this compound suggest potential translational significance, particularly in the development of novel therapeutic agents, its application in chemotherapy-induced myelosuppression, and its exploration as a natural selective estrogen receptor modulator. bioscience.co.uknih.goveurekalert.orguni.lufrontiersin.orgmdpi.com

Development of Novel Therapeutic Agents

This compound, as a natural product with various biological activities, represents a potential lead compound for the development of novel therapeutic agents. ontosight.aifrontiersin.orgmdpi.combiosynth.com Its antioxidant, anti-inflammatory, and potential anti-cancer properties highlight its therapeutic promise. bioscience.co.ukontosight.ai Future research directions include further elucidation of its chemical structure, biological activities, and potential clinical applications. ontosight.ai Investigations into its pharmacokinetics, toxicity, and efficacy in relevant disease models are crucial for advancing its therapeutic potential. ontosight.ai Chemical modifications of isolated compounds like this compound may be necessary to obtain semi-synthetic analogues with enhanced biological activity, improved bioavailability, or better safety profiles. frontiersin.org

Application in Chemotherapy-Induced Myelosuppression

This compound has shown promise in alleviating chemotherapy-induced myelosuppression, a primary dose-limiting effect of agents like 5-fluorouracil (5-FU). eurekalert.orgnih.gov Studies in mice with 5-FU-induced myelosuppression demonstrated that this compound exhibits multi-lineage protective effects. eurekalert.org It protected ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway. nih.govchemfaces.com In mouse models, this compound had protective effects against 5-FU-induced myelosuppression without compromising the antitumor activity of 5-FU. nih.govchemfaces.com this compound increased the number of bone marrow nucleated cells (BMNCs) and the percentage of leukocyte and granulocytic populations in these mice, accompanied by an increase in circulating white blood cells and platelets. nih.govchemfaces.com Transcriptome analysis suggested that this compound's mode of action might involve increased survival of BMNCs and improvement of the bone marrow microenvironment. nih.govchemfaces.com

More recent research indicates that this compound rescues 5-FU-impaired ribosome biogenesis by stabilizing ribosomal protein L27a (RPL27A). eurekalert.orgresearchgate.net this compound was identified as a key cellular target and was found to attenuate the 5-FU-induced reduction in RPL27A protein levels by inhibiting its ubiquitination. eurekalert.orgresearchgate.net This stabilization of RPL27A by this compound helps restore ribosome biogenesis, increase mature ribosomal RNA abundance, prevent ribosomal protein degradation, facilitate ribosome assembly, and maintain nucleolar integrity in the presence of 5-FU. eurekalert.orgresearchgate.net These findings highlight the potential clinical usage of this compound in cancer patients experiencing chemotherapy-induced multi-lineage myelosuppression. nih.govchemfaces.com

Here is a summary of effects on hematopoietic parameters in 5-FU-induced myelosuppression mice:

GroupBMNCs (Day 10)BMNCs (Day 15)HSC in BM (Day 10)BFU-E (Day 10)CFU-GM (Day 10)
Control546.67 ± 68.31 frontiersin.orgNot specified0.30 ± 0.01 frontiersin.org19.17 ± 1.94 frontiersin.org99.17 ± 4.17 frontiersin.org
Model (5-FU)39.17 ± 31.56 frontiersin.org212 ± 39.59 frontiersin.org0.22 ± 0.04 frontiersin.org9.00 ± 0.89 frontiersin.org55.67 ± 6.68 frontiersin.org
This compound Treatment123.67 ± 42.66 frontiersin.orgNot specified4.99 ± 3.85 frontiersin.org15.50 ± 1.38 frontiersin.org71.33 ± 8.48 frontiersin.org
R2 Treatment60.33 ± 39.22 frontiersin.orgNot specified5.97 ± 2.66 frontiersin.org15.83 ± 1.94 frontiersin.org112.33 ± 9.48 frontiersin.org
Rg2 Treatment85.33 ± 19.70 frontiersin.orgNot specified8.11 ± 1.52 frontiersin.org16.67 ± 1.63 frontiersin.org90.67 ± 7.55 frontiersin.org

Note: BMNCs are Bone Marrow Nucleated Cells, HSC are Hematopoietic Stem Cells, BFU-E are Burst-Forming Unit-Erythroid, and CFU-GM are Colony-Forming Unit-Granulocyte Macrophage. frontiersin.org

Exploration as a Natural Selective Estrogen Receptor Modulator

This compound has been explored for its potential as a natural selective estrogen receptor modulator (SERM). bioscience.co.uknih.govuni.lu Studies have investigated its ability to interact with estrogen receptor isoforms, ERalpha and ERbeta. nih.govbiocrick.comchemfaces.com In transfected HeLa cells, this compound, like acteoside, antagonized both ERalpha and ERbeta. nih.govbiocrick.comchemfaces.com They also reversed the effect of estradiol, mainly via ERalpha. nih.govbiocrick.com this compound demonstrated potent antiestrogenic effects in breast cancer cells (MCF-7), increasing IGFBP3 levels through the ER-pathway. nih.govbiocrick.comchemfaces.com In osteoblasts (KS483), this compound induced nodule mineralization, an effect that was abolished by ICI182780, indicating an ER-mediated mechanism. nih.govbiocrick.comresearchgate.net Furthermore, its antiproliferative effect on endometrial cancer cells (Ishikawa) suggests that this compound may act as an important natural SERM. nih.govbiocrick.comresearchgate.net These findings suggest that natural compounds like this compound could lead to the development of novel nutraceutical agents targeting estrogen receptors. nih.govbiocrick.comresearchgate.net

Further Elucidation of Clinical Applications

Preclinical studies on this compound have provided insights into its potential therapeutic applications, particularly in the context of conditions involving oxidative stress, inflammation, hormonal imbalances, and chemotherapy-induced side effects.

Research indicates that this compound possesses antioxidative properties, demonstrated through studies analyzing its reactions with various oxidants using techniques like laser photolysis and pulse radiolysis. biocrick.comchemfaces.com The reaction rate constant of O2•− with this compound was measured, and its quenching rate constant of singlet oxygen was obtained. chemfaces.com The reduction potential of the this compound couple was also determined. chemfaces.com These findings suggest this compound's capacity to neutralize free radicals, which is relevant to diseases where oxidative damage plays a significant role.

This compound has been identified as a natural selective estrogen receptor modulator (SERM). biocrick.comchemfaces.com Studies investigating its effects on estrogen receptor isoforms ERα and ERβ in transfected cells have shown that this compound can antagonize both receptors. chemfaces.comresearchgate.net Specifically, in MCF-7 breast cancer cells, this compound acted as a potent antiestrogen, increasing IGFBP3 levels via the ER-pathway. chemfaces.comresearchgate.net In osteoblasts, this compound induced nodule mineralization, an effect abolished by an estrogen antagonist, indicating an ER-mediated mechanism. chemfaces.comresearchgate.net Its antiproliferative effect on endometrial cells further supports its potential as a natural SERM. chemfaces.comresearchgate.net

Furthermore, this compound has shown potential in counteracting chemotherapy-induced side effects. It has been investigated for its chemoprotective activity against 5-fluorouracil (5-FU)-induced bone marrow cytotoxicity. hku.hkmedchemexpress.comresearchgate.net Studies have demonstrated that this compound can protect ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway. hku.hkmedchemexpress.com In myelosuppressed mice models, this compound increased the number of bone marrow nucleated cells and the percentage of leukocyte and granulocytic populations, leading to an increase in circulating white blood cells and platelets. hku.hk Transcriptome analysis suggested that this effect might be linked to increased bone marrow nucleated cell survival and an improved bone marrow microenvironment. hku.hk this compound has also been shown to rescue 5-FU-impaired ribosome biogenesis by stabilizing ribosomal protein L27a (RPL27A), identifying RPL27A as a potential cellular target. researchgate.net

The potential of this compound in antagonizing sports anemia has also been explored, with the mechanism potentially related to preventing red blood cells from free radical damage. biocrick.comchemfaces.com Studies comparing this compound and verbascoside indicated that both could resist muscle fatigue, depending on their antioxidative activities. chemfaces.com

The following table summarizes some key preclinical findings regarding the potential applications of this compound:

Potential ApplicationObserved EffectMechanism/Relevant FindingReference
AntioxidantReacts with oxidants, quenches singlet oxygen.Measured reaction rate constants with O2•− and singlet oxygen; determined reduction potential. biocrick.comchemfaces.com
Selective Estrogen Receptor Modulator (SERM)Antagonizes ERα and ERβ; antiestrogenic effect in breast cancer cells; induces nodule mineralization in osteoblasts; antiproliferative effect on endometrial cells.Increases IGFBP3 levels via ER-pathway in MCF-7 cells; ER-mediated mechanism in osteoblasts. chemfaces.comresearchgate.net
Chemoprotective (against 5-FU)Protects bone marrow cells from cell death and inflammation; increases hematopoietic cell populations.Down-regulation of TNF signaling pathway; potential stabilization of RPL27A; improvement of bone marrow microenvironment. hku.hkmedchemexpress.comresearchgate.net
Antagonism of Sports AnemiaPotential to counteract sports anemia.May be related to preventing red blood cell damage from free radicals. biocrick.comchemfaces.com
Anti-muscle FatigueResists muscle fatigue.Depending on antioxidative activities. chemfaces.com

Further research is needed to fully translate these preclinical findings into clinical applications. ontosight.ai

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural identity of Martynoside in plant extracts?

  • Methodological Answer : Use a combination of 1H-NMR, 13C-NMR, and LC-MS to verify the glycosidic linkage and phenolic substructures. For example, this compound exhibits a pseudomolecular ion at m/z 651 [M−H]⁻ in LC-MS, with fragmentation patterns distinguishing it from isomers like isothis compound . NMR can confirm the presence of methoxyl groups and phenylpropanoid moieties . Chromatographic separation (e.g., reverse-phase HPLC) helps resolve this compound from co-eluting compounds in complex matrices like Salvia viridis extracts .

Q. How can researchers optimize extraction protocols to maximize this compound yield from plant materials?

  • Methodological Answer : Employ hydroethanolic solvents (e.g., 70% ethanol) for higher phenolic glycoside solubility compared to aqueous extracts. Use sequential extraction (e.g., Soxhlet) with solvent polarity gradients to isolate this compound from non-polar contaminants. Validate efficiency via UV-Vis spectroscopy at 280 nm (phenolic absorption) and cross-reference with HPLC quantification .

Q. What are the key challenges in differentiating this compound from structurally similar phenylpropanoid glycosides?

  • Methodological Answer : Isomers like isothis compound require high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to resolve subtle differences in glycosidic bond positioning or methoxylation patterns. For example, isothis compound shares the same m/z as this compound but differs in fragmentation pathways under MS/MS conditions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer : Starting with D-glucose, optimize protective group strategies (e.g., benzylidene vs. acetyl groups) during glycosylation to minimize side reactions. Use catalytic hydrogenation for deprotection instead of harsh reagents. Monitor intermediate purity via TLC and column chromatography, and finalize with recrystallization in ethanol/water mixtures . Key steps:

StepReactionYield (%)Characterization Method
1Acetylation851H-NMR, IR
5Deprotection72HPLC, MS

Q. What experimental designs are appropriate for evaluating this compound’s pharmacological mechanisms in vivo?

  • Methodological Answer : Use murine models (e.g., cisplatin-induced nephrotoxicity or 5-fluorouracil-induced myelosuppression) to assess antioxidant or hematopoietic effects. Combine transcriptome sequencing and metabolomic profiling to identify target pathways (e.g., Nrf2/ARE signaling). Validate via flow cytometry for hematopoietic stem cell populations and CFU assays for progenitor cell activity .

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

  • Methodological Answer : Conduct dose-response assays to identify concentration-dependent effects. Compare extraction methods (e.g., solvent polarity, temperature) that may alter compound stability. Use multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies. Cross-validate findings with orthogonal assays (e.g., DPPH for antioxidant activity vs. cellular ROS assays) .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in pharmacological studies?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report absolute numerical data (e.g., CFU counts) alongside percentages to ensure transparency .

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

  • Methodological Answer : Document reaction conditions (e.g., temperature, solvent ratios) and instrument calibration (e.g., NMR shimming, LC-MS ionization parameters). Share raw data (e.g., NMR spectra, chromatograms) as supplementary materials. Adhere to MIAME guidelines for omics data and ARRIVE guidelines for animal studies .

Tables for Methodological Reference

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/FeaturesPurpose
1H-NMRδ 6.8–7.2 (aromatic protons), δ 4.8 (anomeric proton)Confirm phenylpropanoid and glycosidic structures
LC-MSm/z 651 [M−H]⁻, MS/MS fragments at m/z 315, 153Differentiate from isomers

Table 2 : Common Pitfalls in this compound Research

IssueSolutionReference
Low synthetic yieldOptimize protective group strategy
Bioactivity variabilityStandardize extraction protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Martynoside
Reactant of Route 2
Martynoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.